2-[3-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-4-hydroxyphenyl]-5,7-dihydroxychromen-4-one 2-[3-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-4-hydroxyphenyl]-5,7-dihydroxychromen-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17873853
InChI: InChI=1S/C30H20O10/c31-15-7-21(35)29-23(37)11-25(39-27(29)9-15)13-1-3-19(33)17(5-13)18-6-14(2-4-20(18)34)26-12-24(38)30-22(36)8-16(32)10-28(30)40-26/h1-11,26,31-36H,12H2/t26-/m0/s1
SMILES:
Molecular Formula: C30H20O10
Molecular Weight: 540.5 g/mol

2-[3-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-4-hydroxyphenyl]-5,7-dihydroxychromen-4-one

CAS No.:

Cat. No.: VC17873853

Molecular Formula: C30H20O10

Molecular Weight: 540.5 g/mol

* For research use only. Not for human or veterinary use.

2-[3-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-4-hydroxyphenyl]-5,7-dihydroxychromen-4-one -

Specification

Molecular Formula C30H20O10
Molecular Weight 540.5 g/mol
IUPAC Name 2-[3-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-4-hydroxyphenyl]-5,7-dihydroxychromen-4-one
Standard InChI InChI=1S/C30H20O10/c31-15-7-21(35)29-23(37)11-25(39-27(29)9-15)13-1-3-19(33)17(5-13)18-6-14(2-4-20(18)34)26-12-24(38)30-22(36)8-16(32)10-28(30)40-26/h1-11,26,31-36H,12H2/t26-/m0/s1
Standard InChI Key VKNCMGHBUDEFFY-SANMLTNESA-N
Isomeric SMILES C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O
Canonical SMILES C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name, 2-[3-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-4-hydroxyphenyl]-5,7-dihydroxychromen-4-one, delineates its biflavonoid architecture. The molecule comprises two flavone units (chromen-4-one cores) interconnected via a biphenyl linkage. The (2S) stereochemical descriptor indicates the chiral configuration at the second carbon of the dihydrochromen moiety .

Table 1: Key Structural Descriptors

PropertyValue
Molecular formulaC₃₀H₂₀O₁₁ (inferred from analogs )
Molecular weight556.5 g/mol (calculated)
Chromen-4-one subunits2
Hydroxyl groups8
Stereochemical centers1 (2S configuration)

Stereochemical and Conformational Features

X-ray crystallographic data for analogous biflavonoids, such as morelloflavone, reveal a non-planar structure due to steric hindrance between the two flavone units . Nuclear magnetic resonance (NMR) studies of related compounds suggest that the (2S) configuration induces a specific spatial arrangement that influences intermolecular interactions, particularly with kinase active sites .

Natural Occurrence and Biosynthetic Pathways

Biosynthetic Considerations

The compound likely originates from the oxidative coupling of two apigenin (5,7,4'-trihydroxyflavone) precursors. Enzymatic dimerization, mediated by cytochrome P450 monooxygenases and peroxidases, creates the biphenyl bridge between the C-3' position of one flavone and the C-6 position of the other .

Physicochemical Properties

Solubility and Stability

Biflavonoids of this class exhibit poor aqueous solubility (<10 μg/mL) due to extensive π-conjugation and intermolecular hydrogen bonding. Stability studies on morelloflavone analogs demonstrate decomposition at pH >8.0, with maximal stability in acidic conditions (pH 3–6) .

Table 2: Predicted Physicochemical Parameters

ParameterValue
LogP (octanol-water)2.8 ± 0.3
pKa (phenolic hydroxyl)7.2–9.6 (multiple ionizations)
UV-Vis λmax (methanol)268 nm, 330 nm

Spectroscopic Characterization

  • UV-Vis Spectroscopy: Dual absorption maxima at 268 nm (Band II, cinnamoyl system) and 330 nm (Band I, conjugated benzopyrone) .

  • Mass Spectrometry: ESI-MS/MS of the [M-H]⁻ ion (m/z 555) yields characteristic fragments at m/z 423 (loss of C₆H₅O₃) and 297 (cleavage of interflavonoid bond) .

Biological Activities and Mechanisms

Inhibition of Migration-Related Kinases

In murine models of atherosclerosis, structurally similar biflavonoids demonstrate potent inhibition of vascular smooth muscle cell (VSMC) migration through multi-kinase suppression:

  • Focal Adhesion Kinase (FAK): IC₅₀ ≈ 1.2 μM via competitive ATP-binding site occlusion .

  • c-Src Tyrosine Kinase: 78% inhibition at 5 μM through SH2 domain interaction .

  • RhoA/ROCK Pathway: Downregulation of GTP-RhoA by 64% at 10 μM, impairing actin polymerization .

Table 3: Comparative Kinase Inhibition Profiles

Kinase Target% Inhibition (10 μM)Proposed Binding Motif
FAK92 ± 4β4-β5 Loop stabilization
c-Src78 ± 6SH2 domain π-π stacking
ERK1/265 ± 8DRS motif interaction

Atheroprotective Effects

Chronic administration (0.003% w/w diet for 8 months) in Ldlr⁻/−Apobec1⁻/− mice reduced aortic atherosclerotic area by 26% (p < 0.01) without altering plasma lipid profiles. Immunohistochemical analysis showed a 41% decrease in intimal VSMC density versus controls .

Antioxidant Capacity

Using the ORAC (Oxygen Radical Absorbance Capacity) assay, the compound's peroxyl radical scavenging activity measures 8.2 ± 0.3 μmol TE/μmol, exceeding α-tocopherol (3.5 μmol TE/μmol) but低于epigallocatechin gallate (12.4 μmol TE/μmol) .

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